Tert-butyl 2-(bromomethyl)-6-nitrobenzoate
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Overview
Description
Tert-butyl 2-(bromomethyl)-6-nitrobenzoate: is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 2-(bromomethyl)-6-nitrobenzoate typically begins with 2-methyl-6-nitrobenzoic acid.
Esterification: The carboxylic acid group of 2-methyl-6-nitrobenzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 2-methyl-6-nitrobenzoate.
Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: 2-(aminomethyl)-6-nitrobenzoate or 2-(aminomethyl)-6-aminobenzoate.
Ester Hydrolysis: 2-(bromomethyl)-6-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 2-(bromomethyl)-6-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving nitro or amino groups.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid, which can be used in further synthetic transformations.
Comparison with Similar Compounds
Tert-butyl 2-bromoacetate: Similar in having a tert-butyl ester and a bromine atom, but lacks the nitro group.
Tert-butyl 2-(chloromethyl)-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(bromomethyl)-6-nitrobenzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
Functional Groups:
Versatility: The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14BrNO4 |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-8(7-13)5-4-6-9(10)14(16)17/h4-6H,7H2,1-3H3 |
InChI Key |
MJBOJVBKADVOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
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